1-(2-Bromo-4-fluorobenzoyl)azetidine
Overview
Description
1-(2-Bromo-4-fluorobenzoyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds such as aziridines
Preparation Methods
The synthesis of 1-(2-Bromo-4-fluorobenzoyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-fluorobenzoyl chloride from 2-bromo-4-fluorobenzoic acid.
Formation of Azetidine Ring: The azetidine ring is formed by reacting the benzoyl chloride with an appropriate azetidine precursor under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-(2-Bromo-4-fluorobenzoyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various open-chain compounds.
Scientific Research Applications
1-(2-Bromo-4-fluorobenzoyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorobenzoyl)azetidine involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets simultaneously .
Comparison with Similar Compounds
1-(2-Bromo-4-fluorobenzoyl)azetidine can be compared with other azetidine derivatives such as:
1-(3-Bromo-4-fluorobenzoyl)azetidine: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with different biological activities and applications.
N-Boc-azetidine: A protected form of azetidine used in peptide synthesis and other organic transformations.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
azetidin-1-yl-(2-bromo-4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-9-6-7(12)2-3-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAQWBXLFOBLQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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